Cas no 39057-39-1 (Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate)

Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused isoxazole-pyridine core with a chloro and methyl substituent, along with an ethyl ester functional group. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chloro and ester groups offer reactive sites for further functionalization, enabling the synthesis of diverse derivatives. Its stability under standard conditions and well-defined reactivity profile make it a valuable building block for constructing complex heterocyclic systems. The compound's purity and consistent performance are critical for reproducibility in medicinal chemistry and material science applications.
Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate structure
39057-39-1 structure
商品名:Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate
CAS番号:39057-39-1
MF:C10H9N2O3Cl
メガワット:240.64306
CID:1092236
PubChem ID:10847662

Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate
    • ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate
    • EN300-7435076
    • 39057-39-1
    • ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridin-5-carboxylate
    • ethyl-4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate
    • SCHEMBL5961528
    • KOMOUKUZGNFOSJ-UHFFFAOYSA-N
    • Ethyl4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate
    • インチ: InChI=1S/C10H9ClN2O3/c1-3-15-10(14)6-4-12-9-7(8(6)11)5(2)13-16-9/h4H,3H2,1-2H3
    • InChIKey: KOMOUKUZGNFOSJ-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=CN=C2C(=C1Cl)C(=NO2)C

計算された属性

  • せいみつぶんしりょう: 240.0301698g/mol
  • どういたいしつりょう: 240.0301698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7435076-10.0g
ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate
39057-39-1 95%
10.0g
$4052.0 2024-05-23
Enamine
EN300-7435076-0.05g
ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate
39057-39-1 95%
0.05g
$792.0 2024-05-23
Chemenu
CM171706-1g
ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate
39057-39-1 95%
1g
$*** 2023-05-30
Enamine
EN300-7435076-5.0g
ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate
39057-39-1 95%
5.0g
$2732.0 2024-05-23
Enamine
EN300-7435076-0.1g
ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate
39057-39-1 95%
0.1g
$829.0 2024-05-23
Cooke Chemical
BD3082248-1g
Ethyl4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate
39057-39-1 95+%
1g
RMB 3998.40 2025-02-20
Enamine
EN300-7435076-2.5g
ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate
39057-39-1 95%
2.5g
$1848.0 2024-05-23
Enamine
EN300-7435076-1.0g
ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate
39057-39-1 95%
1.0g
$943.0 2024-05-23
Alichem
A029182889-1g
Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate
39057-39-1 95%
1g
$778.26 2023-09-02
Enamine
EN300-7435076-0.25g
ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate
39057-39-1 95%
0.25g
$867.0 2024-05-23

Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate 関連文献

Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylateに関する追加情報

Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate (CAS No. 39057-39-1): A Comprehensive Overview

Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate (CAS No. 39057-39-1) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound belongs to the isoxazole and pyridine classes, which are well-known for their diverse biological activities and potential therapeutic applications. The presence of both chloro and methyl substituents in its structure enhances its reactivity and makes it a valuable scaffold for further chemical modifications and drug development.

The molecular structure of Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate consists of an isoxazole ring fused with a pyridine ring, creating a complex system of electronic and steric interactions. The chloro group at the 4-position and the methyl group at the 3-position contribute to its distinct chemical behavior, making it a versatile intermediate in organic synthesis. This compound's ability to undergo various reactions, such as nucleophilic substitution and cyclization, makes it particularly useful in the synthesis of more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds belonging to the isoxazole-pyridine class. Studies have shown that these molecules exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate may contribute to its unique pharmacological profile, making it a promising candidate for further investigation.

One of the most intriguing aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. The isoxazole-pyridine scaffold has been identified as a potent kinase inhibitor motif, and modifications to this structure can lead to the development of novel therapeutic agents. The chloro and methyl substituents in Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate may enhance its binding affinity to target kinases, making it an attractive starting point for drug discovery efforts.

Recent research has also highlighted the importance of computational methods in the design and optimization of kinase inhibitors. Molecular modeling techniques have been used to predict the binding modes of Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate with various kinases, providing valuable insights into its mechanism of action. These studies have helped identify key interactions between the compound and its target enzymes, which can be exploited to improve its potency and selectivity.

The synthesis of Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the formation of an isoxazole ring followed by functionalization with a pyridine moiety. The introduction of the chloro and methyl groups is achieved through selective halogenation and alkylation reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of these transformations.

The pharmaceutical industry has shown considerable interest in developing new drugs based on heterocyclic compounds like Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate. Its structural features make it a versatile scaffold for creating novel therapeutic agents with improved pharmacokinetic properties. Additionally, its potential as a kinase inhibitor aligns with current trends in drug development aimed at targeting specific enzymes involved in disease pathways.

In conclusion, Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate (CAS No. 39057-39-1) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Its role as a kinase inhibitor makes it a promising candidate for further investigation and development into new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery efforts.

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